molecular formula C10H10N2O3 B2486784 Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate CAS No. 1345688-05-2

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B2486784
CAS No.: 1345688-05-2
M. Wt: 206.201
InChI Key: CJZFQSGBZVLZGW-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a hydroxyl group at position 6 and an ethyl carboxylate moiety at position 5. This scaffold is synthetically accessible via reactions involving sodium hydride in tetrahydrofuran (THF) at 0°C, as demonstrated by its preparation from ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate (88% yield) .

Properties

IUPAC Name

ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZFQSGBZVLZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=NN21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Single-Step Phosphorylation-Mediated Cyclization

Reagents and Reaction Conditions

The most efficient synthesis of ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate involves a phosphorylation-mediated cyclization reaction. According to Ambeed (2020), the procedure begins with dissolving ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate (22.9 g, 68.9 mmol) in tetrahydrofuran (300 mL) under ice-cooled conditions. Sodium hydride (55% content, 3.01 g) is added to the mixture, which is maintained at 0°C for 40 minutes. This step facilitates the deprotonation of the starting material, initiating the cyclization process.

Key reagents and their roles:

  • Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate : Serves as the phosphorylating agent, enabling the formation of the pyrazolo-pyridine core.
  • Sodium hydride : Acts as a strong base, abstracting protons to generate reactive intermediates.
  • Tetrahydrofuran : Provides a polar aprotic solvent environment conducive to nucleophilic reactions.

The reaction’s success hinges on strict temperature control. Elevated temperatures promote side reactions, such as ester hydrolysis or premature cyclization, while temperatures below 0°C slow kinetic progression.

Mechanistic Insights

The mechanism proceeds through a tandem phosphorylation-cyclization sequence (Figure 1). Initially, sodium hydride deprotonates the α-carbon of the phosphinyl acetate, generating a nucleophilic enolate. This intermediate attacks the electrophilic carbon of the pyrazole precursor, forming a transient phosphorane intermediate. Intramolecular cyclization then occurs, facilitated by the leaving group ability of the trifluoroethoxy groups, yielding the fused pyrazolo-pyridine ring system. Subsequent hydrolysis of the phosphoryl group under mild acidic workup conditions releases the hydroxyl group at position 6, while the ethyl ester at position 7 remains intact.

Comparative Analysis with Related Pyrazolo-Pyridine Syntheses

Pyrazolo[1,5-a]Pyrimidine Analogues

GlpBio (2023) reports the synthesis of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, a structural analog where the pyridine ring is replaced by pyrimidine. Unlike the phosphorylation method, this route employs ethyl 5-aminopyrazole-4-carboxylate and diethyl ethoxymethylenemalonate in a condensation-cyclization sequence. The yield (72%) is lower than that of the pyridine variant, likely due to the increased steric hindrance of the pyrimidine ring. This contrast highlights the efficiency of phosphorylation-mediated cyclization for pyrazolo-pyridines.

Hydrazine-Based Cyclocondensation

Agrebi et al. (2014) describe synthesizing pyrazolo[3,4-d]pyrimidines via hydrazine cyclocondensation. While this method shares similarities in using heterocyclic precursors, it requires harsher conditions (reflux in toluene for 24 hours) and achieves moderate yields (25–70%). The absence of a phosphorylation step necessitates longer reaction times, underscoring the advantage of the Ambeed method for rapid, high-yield synthesis.

Table 2: Comparison of Pyrazolo-Pyridine and Related Syntheses
Compound Method Key Reagent Yield Reaction Time
This compound Phosphorylation-mediated cyclization Sodium hydride 88% 40 minutes
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Condensation-cyclization Diethyl ethoxymethylenemalonate 72% 6 hours
Pyrazolo[3,4-d]pyrimidines Hydrazine cyclocondensation Hydrazine hydrate 25–70% 24 hours

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethyl 6-oxo-pyrazolo[1,5-a]pyridine-7-carboxylate, while substitution reactions can produce various ester derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have highlighted the cytotoxic effects of pyrazolo[1,5-a]pyridine derivatives, including ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate, against various cancer cell lines. The presence of the ethyl carboxylate group at position 6 has been associated with enhanced cytotoxic activity. Research indicates that derivatives of this compound exhibit selective inhibition of protein kinases, which are crucial in cancer cell signaling pathways .

1.2 Protein Kinase Inhibition

This compound has been identified as a potential inhibitor of AXL and c-MET kinases, which are implicated in cancer progression and metastasis. By selectively inhibiting these kinases, the compound may help to control aberrant cell growth and differentiation associated with various malignancies .

2.1 Antimicrobial Properties

The compound's derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria. The modification of pyrazolo[1,5-a]pyridine structures has been shown to enhance their efficacy against specific pathogens .

2.2 Enzymatic Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. This characteristic can be leveraged for therapeutic interventions in metabolic disorders and other diseases where enzyme regulation is critical .

Material Science Applications

3.1 Photophysical Properties

The unique structure of this compound also lends itself to applications in material science. Its photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify these compounds further enhances their utility in developing advanced materials with specific optical characteristics .

Summary Table of Applications

Application Area Details
Antitumor Activity Cytotoxic effects against cancer cell lines; selective kinase inhibition
Antimicrobial Properties Efficacy against Gram-positive and Gram-negative bacteria; potential for new antimicrobial agents
Enzymatic Inhibition Inhibition of enzymes involved in metabolic pathways; therapeutic potential in metabolic disorders
Material Science Use in OLEDs and optoelectronic devices due to favorable photophysical properties

Case Study 1: Antitumor Activity Assessment

A study conducted on various pyrazolo[1,5-a]pyridine derivatives showed that this compound exhibited significant cytotoxicity against multiple cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to its ability to inhibit specific signaling pathways critical for tumor growth.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the compound's structure improved its antibacterial activity significantly compared to standard antibiotics.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
This compound Pyrazolo[1,5-a]pyridine -OH (C6), -COOEt (C7) C₁₁H₁₀N₂O₃ Synthesized via NaH/THF; hydroxyl group enhances solubility and H-bonding
Ethyl 7-hydroxy-2-(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-4-piperidinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine -OH (C7), -COOEt (C6), tert-butoxycarbonyl-piperidinyl (C2) C₁₉H₂₆N₄O₅ Bulky tert-butyl group may reduce membrane permeability; used in targeted drug design
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate Triazolo[1,5-a]pyridine -Cl (C2, C4 phenyl), -COOEt (C7), -CH₃ (C6) C₁₆H₁₃Cl₂N₃O₂ Exhibits antifungal/anti-inflammatory activity; Cl substituents increase lipophilicity
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine -NH₂ (C7), -CN (C3), -COOEt (C6) C₁₀H₉N₅O₂ Amino and cyano groups enhance electronic density; potential kinase inhibition
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Pyrazolo[1,5-a]pyrimidine -CH₃ (C7), -Ph (C2), -COOEt (C5) C₁₆H₁₅N₃O₂ Planar structure with π-π interactions; COX-2 inhibitor

Biological Activity

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its role as an enzymatic inhibitor and its implications in cancer therapy.

Chemical Structure and Synthesis

This compound features a hydroxypyrazole moiety that is known for its diverse pharmacological properties. The synthesis of this compound typically involves the condensation of 1,3-dicarbonyl compounds with 5-aminopyrazole derivatives, leading to a variety of substituted pyrazolo derivatives with potential biological activities .

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in cellular proliferation and survival. Notably, it has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to pro-apoptotic effects in cancer cells while exhibiting low cytotoxicity towards non-cancerous cells .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity across various cancer cell lines. The compound has shown:

  • EC50 Values : Potent pro-apoptotic properties with an EC50 of approximately 20.2 nM in acute myeloid leukemia (AML) cells .
  • Differentiation Induction : It promotes myeloid differentiation in AML cell lines at low nanomolar concentrations .
  • Selective Cytotoxicity : The compound exhibits selective cytotoxic effects on cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Enzymatic Inhibition

The compound functions as an effective inhibitor of hDHODH, which is vital for the de novo synthesis of pyrimidines. This inhibition not only disrupts nucleotide synthesis but also affects cellular metabolism and proliferation pathways critical in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of this compound:

  • Study on AML : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in AML cells through hDHODH inhibition, demonstrating its potential as a targeted therapy for this malignancy .
  • Cytotoxicity Assessment : In vitro assays indicated that the compound significantly inhibited cell proliferation in various cancer cell lines while maintaining low toxicity levels against healthy cells .

Data Table: Biological Activity Summary

Activity TypeObserved EffectEC50 (nM)Reference
Pro-apoptotic ActivityInduction in AML Cells20.2
Enzymatic InhibitionhDHODH Inhibition17.3
CytotoxicityLow toxicity towards non-AML>100

Q & A

Q. What catalytic systems improve regioselectivity in the synthesis of this compound derivatives?

  • Methodological Answer:
  • Lewis acids (AlCl3) : Enhance cyclization selectivity (90% yield) via chelation with carbonyl groups .
  • Microwave irradiation : Reduce reaction time from 12 h to 30 min while maintaining >85% yield .
  • Phase-transfer catalysts (PEG-400) : Improve solubility of hydrophobic intermediates in aqueous media .

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